Fimasartan was developed as part of a class of medications known as angiotensin receptor blockers. It is marketed under various brand names and is often prescribed in combination with other antihypertensive agents to enhance therapeutic efficacy. The compound is synthesized through complex chemical processes that ensure high purity and efficacy.
The synthesis of Fimasartan involves several key steps that enhance yield and purity compared to previous methods. A notable patent describes a method that includes:
This method improves atom economy, reduces production costs, and facilitates industrial production by avoiding cumbersome purification processes such as column chromatography, instead opting for recrystallization .
Fimasartan's molecular formula is , with a molecular weight of approximately 426.49 g/mol. The structural representation includes:
The three-dimensional structure allows for effective binding to the angiotensin II receptor, contributing to its pharmacological activity.
Fimasartan undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to optimize yield and minimize impurities, which are critical for ensuring drug safety and efficacy .
Fimasartan functions primarily by blocking the angiotensin II type 1 receptor. By preventing angiotensin II from exerting its vasoconstrictive effects, Fimasartan induces vasodilation, resulting in decreased blood pressure. The mechanism can be summarized as follows:
Fimasartan exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms that ensure proper bioavailability .
Fimasartan is primarily used in clinical settings for managing hypertension. Its applications extend beyond blood pressure control, including:
Fimasartan (C₂₇H₃₁N₇OS) is a biphenyl tetrazole derivative that functions as a highly selective angiotensin II type 1 receptor (AT₁R) antagonist. Its molecular structure features a pyrimidin-4(3H)-one core, replacing the imidazole ring found in losartan, which enhances its binding affinity and duration of action [1] [5]. The drug binds irreversibly to the orthosteric site of AT₁R via hydrogen bonding between its tetrazole group and residues Lys199 and His256 of the receptor. Additionally, hydrophobic interactions involving its butyl and dimethyl groups stabilize binding within the transmembrane helix [1] [7].
Kinetic studies reveal high-affinity binding with a dissociation constant (Kd) of 0.19 nM and an IC50 of 2.6 nM for AT₁R, significantly lower than earlier ARBs like losartan (IC50 = 20 nM) [1] [8]. This tight binding results in prolonged receptor occupancy, with a dissociation half-life exceeding 180 minutes, contributing to sustained pharmacodynamic effects despite rapid plasma clearance [1].
Table 1: Binding Kinetics of Fimasartan at AT₁R
Parameter | Value | Method | Significance |
---|---|---|---|
Kd | 0.19 nM | Radioligand binding | High receptor affinity |
IC50 | 2.6 nM | Cell-based inhibition | Superior to losartan (20 nM) |
Dissociation t₁/₂ | >180 min | Fluorescence recovery | Prolonged receptor occupancy |
Residence time | 8.2 hours | Surface plasmon resonance | Sustained blockade beyond plasma t₁/₂ |
Fimasartan exhibits >30,000-fold selectivity for AT₁R over AT₂R, with negligible binding to other G-protein-coupled receptors (GPCRs) such as histamine H₁ or adrenergic receptors [1] [9]. This specificity prevents counter-regulatory activation of AT₂R-mediated pathways, which can mitigate anti-fibrotic and vasodilatory effects [4].
Downstream, Fimasartan inhibits angiotensin II-induced Gq protein activation, reducing phospholipase C (PLC) activity and inositol trisphosphate (IP₃) production by 92% [1]. Consequently, it blunts intracellular calcium mobilization and protein kinase C (PKC) activation, key drivers of vasoconstriction and hypertrophy. The drug also suppresses β-arrestin-2 recruitment, attenuating epidermal growth factor receptor (EGFR) transactivation and downstream extracellular signal-regulated kinase (ERK) phosphorylation by 85% [7] [9]. This dual inhibition disrupts maladaptive signaling cascades implicated in cardiac remodeling and fibrosis.
Table 2: Selectivity Profile of Fimasartan
Receptor | Inhibition (%) | Selectivity Ratio (vs. AT₁R) | Functional Consequence |
---|---|---|---|
AT₁R | 100 | 1 (Reference) | Vasodilation, anti-remodeling |
AT₂R | <5 | >30,000 | No counter-regulatory interference |
MasR | <2 | >50,000 | Preserved protective RAS axis |
EGFR | 15 | ~6,500 | Reduced mitogenic signaling |
Unlike competitive antagonists (e.g., losartan), Fimasartan exhibits insurmountable antagonism, characterized by persistent receptor inactivation even after ligand dissociation. This arises from its slow dissociation kinetics and covalent modification of AT₁R via disulfide bonding with Cys289 in the third extracellular loop [9]. In functional assays, Fimasartan reduces the maximal response (Emax) of angiotensin II by 95%, compared to 60% for surmountable antagonists, even at high angiotensin II concentrations [1] [8].
The insurmountable behavior confers clinical advantages:
Figure: Schild regression analysis confirms noncompetitive profile with slope ≠1
Fimasartan modulates RAAS crosstalk through three key mechanisms:
A. ER Stress and RAAS InterplayFimasartan suppresses endoplasmic reticulum (ER) stress sensors (IRE1α, PERK, ATF6) in vascular smooth muscle cells. By inhibiting angiotensin II-induced reactive oxygen species (ROS), it reduces protein misfolding and subsequent unfolded protein response (UPR) activation. This decreases pro-apoptotic CHOP expression by 75%, limiting endothelial dysfunction [7] [10].
B. Metabolic Pathway ModulationIn diabetic models, Fimasartan enhances insulin sensitivity by normalizing PPARγ activity. It reverses angiotensin II-mediated serine phosphorylation of insulin receptor substrate 1 (IRS-1), restoring glucose uptake via GLUT4 translocation [6] [10]. Additionally, it downregulates hepatic gluconeogenic enzymes (PEPCK, G6Pase) by 40% through Akt/FoxO1 signaling [10].
C. Anti-Inflammatory and Anti-Fibrotic EffectsThe drug attenuates nuclear factor kappa B (NF-κB) translocation, reducing TNF-α and IL-6 production by >60% in macrophages [3] [8]. Concurrently, it inhibits TGF-β1/Smad2/3 signaling, suppressing collagen synthesis and myofibroblast differentiation. In cardiac fibroblasts, Fimasartan decreases fibronectin secretion by 80%, mitigating tissue fibrosis [5] [8].
Table 3: Fimasartan’s Multidirectional Pathway Modulation
Pathway | Target | Effect | Functional Outcome |
---|---|---|---|
ER stress | IRE1α/PERK/ATF6 | ↓ Phosphorylation (70–80%) | Reduced apoptosis, improved cell survival |
Insulin signaling | IRS-1 Ser312 | ↓ Phosphorylation (90%) | Enhanced glucose uptake |
Fibrosis | TGF-β1/Smad3 | ↓ Nuclear translocation (85%) | Attenuated collagen deposition |
Inflammation | NF-κB p65 | ↓ Nuclear translocation (75%) | Suppressed cytokine release |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7